molecular formula C11H18Cl2N2O B1418751 (4-Morpholinophenyl)methanamine dihydrochloride CAS No. 1185488-45-2

(4-Morpholinophenyl)methanamine dihydrochloride

Cat. No.: B1418751
CAS No.: 1185488-45-2
M. Wt: 265.18 g/mol
InChI Key: JCHCYQKVFFFBED-UHFFFAOYSA-N
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Description

(4-Morpholinophenyl)methanamine dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2O. It is a derivative of morpholine, a heterocyclic amine that is widely used in various chemical and pharmaceutical applications. This compound is known for its potential therapeutic and industrial applications.

Properties

IUPAC Name

(4-morpholin-4-ylphenyl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.2ClH/c12-9-10-1-3-11(4-2-10)13-5-7-14-8-6-13;;/h1-4H,5-9,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHCYQKVFFFBED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Morpholinophenyl)methanamine dihydrochloride typically involves the reaction of 4-morpholinophenylmethanamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process involves the following steps:

    Starting Material Preparation: The starting material, 4-morpholinophenylmethanamine, is prepared through a series of reactions involving morpholine and benzaldehyde derivatives.

    Reaction with Hydrochloric Acid: The prepared 4-morpholinophenylmethanamine is then reacted with hydrochloric acid to form the dihydrochloride salt. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Morpholinophenyl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.

Scientific Research Applications

(4-Morpholinophenyl)methanamine dihydrochloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Morpholinophenyl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A parent compound with a similar structure but without the phenylmethanamine group.

    Phenylmethanamine: A compound with a similar amine group but lacking the morpholine ring.

Uniqueness

(4-Morpholinophenyl)methanamine dihydrochloride is unique due to its combined structural features of morpholine and phenylmethanamine. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

(4-Morpholinophenyl)methanamine dihydrochloride, a compound with the molecular formula C11H18Cl2N2O, is a derivative of morpholine that has gained attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings in detail.

The synthesis of this compound involves reacting 4-morpholinophenylmethanamine with hydrochloric acid to form the dihydrochloride salt. The reaction is typically conducted in an aqueous medium under controlled temperature conditions to ensure high yield and purity. The compound is characterized by its distinct structural features, combining morpholine and phenylmethanamine, which contribute to its unique chemical properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. These interactions can modulate various biological pathways, leading to significant physiological effects. The compound has been studied for its potential roles in anticoagulation and other therapeutic applications.

Inhibitory Effects on Coagulation

Recent studies have demonstrated that this compound exhibits inhibitory effects on thrombin and factor Xa, crucial components in the coagulation cascade. In vitro evaluations showed that at concentrations above 20 µM, the compound significantly prolonged activated partial thromboplastin time (aPTT) and prothrombin time (PT), indicating its potential as an anticoagulant agent .

Concentration (µM) aPTT (seconds) PT (seconds)
1050.5 ± 1.214.0 ± 0.3
2055.8 ± 1.516.7 ± 0.5
3060.1 ± 1.818.2 ± 0.4

This data suggests that the compound inhibits both intrinsic and extrinsic pathways of coagulation .

Antiplatelet Activity

In addition to its anticoagulant properties, this compound has shown promise in inhibiting platelet aggregation induced by thrombin. In experiments assessing antiplatelet activity, the compound effectively reduced thrombin-catalyzed platelet aggregation, further supporting its potential therapeutic use in managing thrombotic disorders .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

  • Anticoagulant Activity : A study published in MDPI demonstrated that at concentrations of 20 µM and above, the compound significantly prolonged both aPTT and PT when compared to saline-treated controls, suggesting effective inhibition of coagulation pathways .
  • Mechanistic Insights : Research indicated that the compound interacts with specific targets within the coagulation cascade, providing insights into its mechanism of action as an anticoagulant.
  • Comparative Analysis : Compared to similar compounds such as morpholine and phenylmethanamine, this compound displayed unique biological properties due to its combined structural features, enhancing its potential applications in medicinal chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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